molecular formula C17H20O3 B12614893 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol CAS No. 919355-87-6

4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol

Cat. No.: B12614893
CAS No.: 919355-87-6
M. Wt: 272.34 g/mol
InChI Key: NFTSDIGSHWYOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol is a synthetic chemical compound of significant interest in organic and medicinal chemistry research. With a molecular structure featuring phenol and anisole rings linked by an ether-containing chain, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its structure suggests potential applications in the development of novel materials and as a building block for pharmacologically active compounds, similar to other methoxyphenol derivatives which are studied for their properties. Researchers utilize this compound under laboratory conditions to explore new chemical reactions and synthetic pathways. The mechanism of action for this specific compound is not fully characterized and is a subject of ongoing investigation, dependent on the specific research context and functionalization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling. For specific analytical data, including HPLC, NMR, and mass spectrometry results, please contact our technical support team.

Properties

CAS No.

919355-87-6

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

4-[(4-methoxyphenyl)-propan-2-yloxymethyl]phenol

InChI

InChI=1S/C17H20O3/c1-12(2)20-17(13-4-8-15(18)9-5-13)14-6-10-16(19-3)11-7-14/h4-12,17-18H,1-3H3

InChI Key

NFTSDIGSHWYOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting Materials :

    • 4-Methoxybenzyl alcohol
    • Isopropyl bromide
    • Base (e.g., potassium carbonate)
  • Reaction Conditions :

    • Reflux conditions to ensure complete conversion
    • Solvent: Commonly used solvents include acetone or ethanol

Detailed Reaction Steps

Table 1: Summary of Synthetic Routes

Step Reactants Conditions Product
1 4-Methoxybenzyl alcohol + Isopropyl bromide Reflux, K₂CO₃ 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol
2 Product from Step 1 Organic solvent extraction Pure compound

In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst type can significantly impact production efficiency.

Table 2: Industrial Optimization Parameters

Parameter Optimal Condition
Temperature 60°C to 80°C
Pressure Atmospheric to moderate (up to 5 atm)
Catalyst Type Potassium carbonate or sodium hydroxide

To confirm the identity and purity of synthesized compounds, various characterization techniques are employed:

Table 3: Characterization Techniques Summary

Technique Purpose Key Observations
NMR Structural confirmation Chemical shifts for functional groups
HRMS Molecular weight determination Molecular ion peak
FTIR Functional group identification Absorption bands

The preparation of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol involves a series of well-defined synthetic routes that can be optimized for industrial applications. By employing various characterization techniques, researchers can ensure the quality and efficacy of the synthesized compound. Future work may focus on further optimizing these methods to improve yields and reduce costs in production.

Chemical Reactions Analysis

Types of Reactions

4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol. For instance, derivatives like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have demonstrated significant anti-proliferative effects on ovarian cancer cell lines such as PA-1 and SK-OV-3. Treatment with this compound led to apoptotic cell death and decreased activation of key signaling pathways associated with cancer proliferation, including the extracellular signal-regulated kinase (ERK) pathway .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds. In models of Alzheimer's disease, compounds derived from methoxyphenol have been shown to inhibit amyloidogenesis and neuroinflammation. Specifically, studies indicate that these compounds can reduce the expression of inflammatory proteins and amyloid-beta generation in vitro and in vivo, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Antioxidant Activity

Research has also focused on the antioxidant properties of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol derivatives. These compounds exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often assessed through various assays measuring the ability to neutralize free radicals, indicating potential applications in health supplements and pharmaceuticals aimed at reducing oxidative damage .

Material Science

Polymer Additives
In material science, derivatives of methoxyphenol are being explored as potential additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for improving the performance of plastics and coatings. The incorporation of such compounds can lead to materials with better durability and resistance to environmental degradation .

Environmental Applications

Degradation Studies
The environmental stability and degradation products of methoxyphenol derivatives have been studied to understand their behavior in natural settings. Research indicates that exposure to light and air can lead to the formation of various degradation products, some of which may possess environmental significance. Understanding these pathways is essential for assessing the ecological impact of these compounds when used in industrial applications .

Data Tables

Application AreaCompound TypeKey FindingsReferences
Medicinal ChemistryAnticancer agentsInduced apoptosis in ovarian cancer cells
NeuroprotectionAlzheimer’s disease treatmentReduced amyloid-beta generation
Antioxidant ActivityHealth supplementsSignificant radical scavenging activity
Material SciencePolymer additivesEnhanced thermal stability
Environmental StudiesDegradation productsFormation of reactive intermediates upon exposure

Case Studies

  • Anticancer Activity : A study conducted on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol revealed its capacity to induce apoptosis in ovarian cancer cell lines through modulation of signaling pathways like ERK and STAT3. The results suggest that this compound could be developed into a therapeutic agent for treating specific types of cancers .
  • Neuroinflammation Reduction : In an experimental model simulating Alzheimer's disease, treatment with methoxyphenol derivatives resulted in decreased levels of inflammatory markers and amyloid-beta plaques in the brain, indicating their potential for neuroprotective therapies .
  • Environmental Impact Assessment : Research on the degradation pathways of methoxyphenol compounds under environmental conditions has provided insights into their stability and potential ecological risks associated with their use in industrial applications .

Mechanism of Action

The mechanism of action of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Log P* pKa* Notable Properties/Applications Reference
4-{(4-Methoxyphenyl)[(Propan-2-yl)Oxy]Methyl}Phenol C₁₇H₂₀O₄ 4-Methoxyphenyl, isopropoxymethyl ~3.8 ~9.5–10 Hypothesized antioxidant/biological activity due to phenolic core
4-[2-(4-Methoxyphenyl)propan-2-yl]phenol C₁₆H₁₈O₂ 4-Methoxyphenyl, propan-2-yl bridge 4.1 ~10.2 Structural rigidity; used in polymer synthesis
BPF (4-[(4-Hydroxyphenyl)methyl]phenol) C₁₃H₁₂O₂ Benzyl-linked hydroxyphenyl 3.5 9.8–10.3 Endocrine-disrupting activity; industrial monomer
4-(Methoxymethyl)phenol C₈H₁₀O₂ Methoxymethyl 1.2 ~9.9 Simplified analog; lower hydrophobicity
Eugenol (2-Methoxy-4-(2-propenyl)phenol) C₁₀H₁₂O₂ Allyl chain, methoxy 2.3 10.2 Antimicrobial; flavoring agent

*Log P and pKa values estimated or derived from analogs.

Key Comparative Analysis

Hydrophobicity and Solubility
  • The isopropoxy group in the target compound increases hydrophobicity (estimated Log P ~3.8) compared to simpler analogs like 4-(methoxymethyl)phenol (Log P 1.2) .
  • The propan-2-yl bridge in 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol (Log P 4.1) suggests even higher hydrophobicity due to aromatic stacking .
Electronic Effects and Reactivity
  • The 4-methoxyphenyl group donates electron density via resonance, stabilizing the phenolic -OH group (pKa ~9.5–10), similar to BPF (pKa ~9.8–10.3) .
  • Eugenol’s allyl chain introduces conjugation effects, lowering its pKa (10.2) slightly compared to the target compound .

Biological Activity

4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol, commonly referred to as a methoxyphenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxy group, an isopropyl ether linkage, and a hydroxymethyl phenolic core, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol can be represented as follows:

  • IUPAC Name : 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol
  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. Studies have shown that derivatives of methoxyphenol can effectively inhibit lipid peroxidation and protect cellular components from oxidative stress. The presence of the methoxy group enhances the electron-donating ability of the phenolic hydroxyl group, contributing to improved antioxidant capacity .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of phenolic compounds. The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inflammation is a crucial factor in numerous chronic diseases. Methoxyphenol derivatives have been reported to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB. This suggests potential therapeutic applications in treating inflammatory conditions .

Research Findings and Case Studies

StudyFindings
Demonstrated significant antioxidant activity in vitro with IC50 values comparable to standard antioxidants.Supports the use of methoxyphenol derivatives as natural antioxidants in food and pharmaceutical applications.
Exhibited antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.Suggests potential for development as an antimicrobial agent in clinical settings.
Showed reduction in inflammation markers in animal models when administered at doses of 10 mg/kg.Indicates promise for therapeutic use in inflammatory diseases.

The biological activities of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons allows it to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes leads to increased permeability, ultimately resulting in cell lysis.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production are key actions that reduce inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol, and what intermediates should be prioritized?

  • Methodological Answer : A plausible route involves Friedel-Crafts alkylation between 4-methoxyphenol and a propan-2-yl-protected benzyl chloride intermediate. Key intermediates include 4-methoxybenzyl alcohol (synthesized via reduction of 4-methoxybenzaldehyde using NaBH₄) and its subsequent protection with propan-2-yl ether. Optimization of reaction conditions (e.g., AlCl₃ catalysis, anhydrous solvents) is critical to minimize side reactions like over-alkylation . Post-synthesis, intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yields (>70%) and purity (>95% by HPLC).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify methoxy (δ 3.7–3.8 ppm), isopropyl ether (δ 1.2–1.4 ppm for CH₃ groups), and phenolic hydroxyl (broad peak at δ 5–6 ppm, if unprotected). Aromatic protons should show coupling patterns consistent with para-substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C₁₇H₂₀O₃ (theoretical ~296.1412).
  • FT-IR : Detect O-H stretch (~3200 cm⁻¹, if free phenol) and C-O-C vibrations (~1100 cm⁻¹ for ether linkages) .

Q. How can solubility and stability under standard lab conditions be assessed?

  • Methodological Answer :

  • Solubility : Perform a tiered solvent screen (e.g., DMSO, ethanol, chloroform) using UV-Vis spectroscopy to quantify saturation points. Note that phenolic groups may require protection (e.g., acetylation) to enhance solubility in non-polar solvents .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, prepare buffered solutions (pH 2–12) and track degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., DPPH vs. ORAC assays). To reconcile results:

Standardize Assay Conditions : Use a common solvent (e.g., ethanol) and control for pH/temperature.

Dose-Response Curves : Compare IC₅₀ values across multiple assays.

Mechanistic Studies : Employ ESR spectroscopy to confirm radical scavenging activity and rule out pro-oxidant effects at higher concentrations .

Q. What experimental designs are optimal for studying the compound’s degradation pathways under oxidative stress?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and analyze products via LC-MS/MS. Key degradation products may include quinone derivatives (via phenolic oxidation) or ether cleavage products .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures.

Q. How can computational methods guide the analysis of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

Docking Studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize the methoxy and isopropyl ether groups as key pharmacophores.

QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data from analogues (e.g., 4-methoxybenzyl alcohol derivatives) .

Safety and Handling Considerations

  • Lab Safety : Despite limited toxicity data for this specific compound, handle it as a potential irritant (based on structural analogs like 4-methoxybenzyl alcohol). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Incinerate or treat with alkaline hydrolysis (NaOH/ethanol) to neutralize phenolic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.